(+)-Dibenzoyl-D-tartaric acid

Chiral resolution Pharmaceutical quality control Diastereomeric salt formation

Racemic resolution of pharmaceutical bases often fails with common resolving agents due to insufficient diastereomeric salt differentiation. (+)-Dibenzoyl-D-tartaric acid (CAS 93656-02-1) is a validated, scalable chiral resolving agent addressing this challenge. • Enables >2000:1 selectivity in atropisomer resolution (e.g., sotorasib intermediates). • Generates solubility differentials >30 mg/mL for efficient crystallization. • Multi-source commercial availability (≥98% purity) ensures supply chain redundancy. Suitable for amino acids, amino alcohols, and complex drug candidates.

Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
CAS No. 93656-02-1
Cat. No. B7770111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Dibenzoyl-D-tartaric acid
CAS93656-02-1
Molecular FormulaC18H14O8
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)
InChIKeyYONLFQNRGZXBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Dibenzoyl-D-tartaric acid (CAS 93656-02-1): Chiral Resolving Agent Procurement and Baseline Specifications


(+)-Dibenzoyl-D-tartaric acid (CAS 93656-02-1; synonymous with anhydrous CAS 17026-42-5) is a benzoylated D-tartaric acid derivative belonging to the class of acidic chiral resolving agents [1]. The compound exists as a white to off-white crystalline powder with a molecular formula of C₁₈H₁₄O₈, molecular weight of 358.30 g/mol, and reported melting point of 150–156 °C . Its chiral configuration (2S,3S) confers specific optical rotation of approximately +113° to +119° (c=1, EtOH), enabling it to form diastereomeric salts with racemic amines, amino alcohols, and pharmaceutical bases for enantiomeric separation .

Why Generic Substitution of (+)-Dibenzoyl-D-tartaric acid Fails in Chiral Resolution Workflows


Substituting (+)-Dibenzoyl-D-tartaric acid with other tartaric acid derivatives or common acidic resolving agents is not a straightforward procurement decision; it carries substantial risk of resolution failure or suboptimal enantiomeric purity. Structurally similar resolving agents such as ditoluoyl tartaric acid (D-DTTA), Di-o-toluoyl-D-tartaric acid (D-DOTA), L-(+)-tartaric acid, and L-(+)-mandelic acid exhibit markedly different diastereomeric salt solubility profiles, crystallization behaviors, and solvent inclusion properties when paired with identical racemic substrates [1]. For example, the solubility difference between diastereomeric salt pairs—a direct determinant of resolution efficiency—varies by over an order of magnitude across resolving agents for the same target substrate [2]. Furthermore, the formation of solvent adducts (ethanol solvates versus hydrates) alters crystallization thermodynamics in ways that cannot be predicted from structural similarity alone [3]. Consequently, substitution without empirical validation introduces process variability that can reduce enantiomeric excess, lower isolated yield, or completely eliminate enantioseparation.

(+)-Dibenzoyl-D-tartaric acid: Quantitative Performance Comparisons Against Alternative Chiral Resolving Agents


Resolution of Finerenone: Diastereomeric Salt Solubility Differential Compared to Ditoluoyl Tartaric Acid

In the chiral resolution of Finerenone (S-Fin), the solubility difference between diastereomeric salt pairs formed with (+)-Dibenzoyl-D-tartaric acid (D-DBTA) was 31.26 mg/mL in ethanol–water. This differential is approximately 25‑fold greater than that observed with ditoluoyl tartaric acid (D-DTTA), which produced a solubility difference of only 1.25 mg/mL under identical conditions [1]. The larger solubility gap with D-DBTA translates directly to more facile crystallization-based enantioseparation. While Di-o-toluoyl-D-tartaric acid (D-DOTA) achieved a higher solubility differential (96.68 mg/mL) and approximately 10% higher enantiomeric excess, D-DBTA remains the more established and widely accessible option for substrates where extreme separation efficiency is not the sole criterion [1]. Single-crystal analysis further revealed that D-DBTA forms ethanol solvates upon salt formation, whereas D-DOTA forms hydrates, highlighting distinct solvent inclusion behaviors that affect crystallization thermodynamics [1].

Chiral resolution Pharmaceutical quality control Diastereomeric salt formation

Resolution of dl-Serine: Superior Diastereomeric Excess and Yield Versus Mandelic Acid and Tartaric Acid

In a systematic comparison of three acidic resolving agents for the model substrate dl-serine, 2,3-dibenzoyl-L-tartaric acid (the enantiomeric counterpart of D-DBTA) demonstrated complete resolution capability, whereas L-(+)-tartaric acid and L-(+)-mandelic acid failed to achieve effective enantioseparation under comparable crystallization conditions [1]. Phase diagram analysis of the diastereomeric salt pairs confirmed that only the dibenzoyl derivative produced a stable, separable crystalline diastereomeric salt with dl-serine. The study concluded that the presence of the benzoyl aromatic moieties in dibenzoyl tartaric acid is essential for generating sufficient solid‑phase differentiation between diastereomeric salts, a property absent in the simpler L-(+)-tartaric acid structure [1].

Amino acid resolution Diastereomeric salt crystallization Phase diagram analysis

Industrial-Scale Atropisomer Resolution: Selectivity Exceeding 2000:1 in Sotorasib Manufacturing

In the development of a commercial manufacturing process for sotorasib (a KRAS G12C inhibitor), high‑throughput experimentation screened multiple resolving agents and identified (+)-2,3-dibenzoyl-D-tartaric acid as the optimal choice based on its commercial availability, low cost, and resolving efficacy [1]. The optimized classical resolution using (+)-DBTA yielded the desired atropisomer as a unique three‑component cocrystal solvate with selectivity exceeding 2000:1 [1]. This process was validated at >500 kg scale and was deemed critical to the successful commercialization of sotorasib manufacturing [1]. The exceptionally high selectivity achieved with (+)-DBTA for this pharmaceutically relevant atropisomer demonstrates the resolving agent's capacity to discriminate between stereoisomers with very high fidelity under industrial production conditions.

Atropisomer resolution KRAS G12C inhibitor Pharmaceutical manufacturing

Resolution of Ethyl Nipecotate: High Optical Purity and Yield with (D)-Dibenzoyl Tartaric Acid

A screening study identified (D)-dibenzoyl tartaric acid (2b) as an effective resolving agent for the direct resolution of (S)-ethyl nipecotate (1), achieving high optical purity and yield [1]. Molecular recognition studies employing ¹H NMR, IR, DSC, and single‑crystal X‑ray diffraction revealed that the less‑soluble diastereomeric salt formed a supramolecular structure through enantiomer‑differentiating self‑assembly, which underpins the observed resolution efficiency [1]. While the publication does not provide a side‑by‑side quantitative comparison with alternative resolving agents for this specific substrate, it establishes that (D)-dibenzoyl tartaric acid successfully resolves ethyl nipecotate where many other resolving agents may fail due to the requirement for specific supramolecular recognition motifs [1].

Nipecotic acid derivatives Chiral resolution screening Supramolecular recognition

Physical Form Selection: Anhydrous Versus Monohydrate Forms and Storage Stability

Procurement of (+)-Dibenzoyl-D-tartaric acid requires explicit form selection between anhydrous (CAS 17026-42-5; MW 358.30) and monohydrate (CAS 80822-15-7; MW 376.32) specifications . The anhydrous form exhibits a melting point of 150–156 °C, whereas the monohydrate form has a lower melting point of approximately 150–153 °C with detectable water content ranging from 0.5% to 5.1% depending on supplier and storage conditions . Commercially available monohydrate typically carries ≥97–98% purity by HPLC and neutralization titration, with specific rotation of +107° to +111° (c=1, EtOH) . Stability data indicate that the compound is generally stable under standard laboratory conditions but requires storage at 2–8 °C for long‑term preservation [1]. The hygroscopic nature of the anhydrous form necessitates careful handling in humid environments to prevent unintended hydration, which could alter stoichiometry in resolution experiments.

Procurement specifications Form selection Storage stability

Commercial Availability and Procurement Infrastructure for Industrial-Scale Application

(+)-Dibenzoyl-D-tartaric acid is distinguished from specialized resolving agents by its established commercial infrastructure supporting both research‑grade and industrial‑scale procurement. The compound is available from major global suppliers including Sigma‑Aldrich, Thermo Fisher Scientific (Alfa Aesar portfolio), TCI Chemicals, and numerous specialty chiral chemical manufacturers . Industrial‑grade material is available at 99.5% purity in 25 kg drums with multi‑ton inventory capacity reported by major Asian suppliers . This supply chain maturity contrasts sharply with more specialized resolving agents such as Di‑o‑toluoyl‑D‑tartaric acid (D‑DOTA), which, despite demonstrating superior resolution performance in specific cases, lacks comparable commercial availability and cost competitiveness [1]. The sotorasib manufacturing case study explicitly cited (+)-DBTA's selection based on being 'inexpensive and readily available,' confirming that procurement accessibility directly influenced the choice of resolving agent for a commercial pharmaceutical process [2].

Industrial procurement Supply chain reliability Bulk chemical sourcing

Validated Application Scenarios for (+)-Dibenzoyl-D-tartaric acid Based on Comparative Evidence


Resolution of Pharmaceutical Bases Requiring Moderate Solubility Differential and Proven Industrial Scalability

For racemic pharmaceutical bases where a diastereomeric salt solubility differential of approximately 30 mg/mL is sufficient for effective crystallization‑based resolution, (+)-Dibenzoyl-D-tartaric acid provides a well‑characterized and industrially validated option [1]. The compound's established performance in the >500 kg‑scale manufacturing process for sotorasib intermediates demonstrates its suitability for commercial pharmaceutical production, with selectivity exceeding 2000:1 under optimized conditions [2]. The compound forms ethanol solvates during salt formation, which must be accounted for in crystallization solvent selection and drying protocols [1].

Amino Acid and Amino Compound Resolution Where Simpler Resolving Agents Fail

When resolving amino acids (e.g., dl‑serine) or amino alcohols, (+)-Dibenzoyl-D-tartaric acid is indicated over L‑(+)‑tartaric acid or mandelic acid, which have been experimentally demonstrated to fail completely for certain substrates [1]. The benzoyl aromatic moieties provide critical solid‑phase differentiation between diastereomeric salts that simpler resolving agents cannot achieve. This scenario applies particularly to substrates where initial resolution attempts with unsubstituted tartaric acid have failed to produce separable crystalline diastereomeric salts [1].

Atropisomer and Complex Stereoisomer Resolution in Drug Development

For drug candidates containing atropisomers or complex stereochemical elements (e.g., KRAS G12C inhibitors such as sotorasib), (+)-Dibenzoyl-D-tartaric acid has demonstrated utility in high‑throughput resolving agent screening and subsequent process optimization [1]. Its commercial availability at both research and industrial scales enables seamless transition from early‑stage development to manufacturing, while its selectivity profile (>2000:1) supports isolation of single atropisomers with high fidelity [1].

Procurement for Chiral Building Block Synthesis in Academic and Pilot‑Scale Settings

For academic laboratories and pilot‑plant operations synthesizing chiral building blocks (e.g., nipecotic acid derivatives, ephedrine analogs, chloramphenicol bases), (+)-Dibenzoyl-D-tartaric acid offers a balance of reliable resolution performance and supply chain accessibility [1]. The compound is available in multiple purity grades (≥97–99%) and form options (anhydrous or monohydrate), with established storage protocols (2–8 °C) ensuring long‑term stability [2]. Multi‑source commercial availability reduces procurement lead times and mitigates single‑supplier dependency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Dibenzoyl-D-tartaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.